
Verbesserung der chromatographischen
Trennung von Aldehyden durch Derivatisierung:

Applikationsschriften und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Hepta-2,4,6-trienal

Cat. No.: B15475387 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die quantitative und qualitative Analyse von Aldehyden stellt aufgrund ihrer hohen Reaktivität

und Flüchtigkeit oft eine Herausforderung dar. Die Derivatisierung ist eine entscheidende

Vorbereitungstechnik, um diese Verbindungen in stabilere und besser nachweisbare Derivate

umzuwandeln, was zu einer verbesserten chromatographischen Trennung und Empfindlichkeit

führt. Diese Applikationsschrift beschreibt detaillierte Protokolle für zwei gängige

Derivatisierungsreagenzien: 2,4-Dinitrophenylhydrazin (DNPH) für die

Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion und O-(2,3,4,5,6-

Pentafluorbenzyl)hydroxylamin (PFBHA) für die Gaschromatographie-Massenspektrometrie

(GC-MS).

Einleitung
Aldehyde sind eine wichtige Klasse von organischen Verbindungen, die in verschiedenen

Bereichen von der Umweltanalytik bis hin zur pharmazeutischen Forschung von Bedeutung

sind. Sie gelten als potenzielle Marker für oxidativen Stress und werden mit verschiedenen

Krankheitszuständen in Verbindung gebracht.[1] Ihre Analyse wird jedoch durch ihre

physikalisch-chemischen Eigenschaften erschwert. Die Derivatisierung überwindet diese

Einschränkungen, indem sie:

Die Flüchtigkeit der Analyten verringert.
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Die thermische Stabilität erhöht.

Starke Chromophore oder elektrofore Gruppen für eine empfindliche Detektion einführt.

Derivatisierung mit 2,4-Dinitrophenylhydrazin
(DNPH) für die HPLC-UV-Analyse
Die Reaktion von Aldehyden mit DNPH zu den entsprechenden 2,4-Dinitrophenylhydrazonen

ist eine der am weitesten verbreiteten Methoden zur Analyse von Carbonylverbindungen. Die

gebildeten Hydrazone sind stabil und zeigen eine starke Absorption im UV-Bereich um 360 nm,

was eine empfindliche Detektion ermöglicht.[2][3][4]

Reaktionsschema: DNPH-Derivatisierung

Aldehyd R-CHO

2,4-Dinitrophenylhydrazin (NO2)2C6H3-NH-NH2

2,4-Dinitrophenylhydrazon R-CH=N-NH-C6H3(NO2)2

H2O

+ H2O

Click to download full resolution via product page

Abbildung 1: Reaktion eines Aldehyds mit 2,4-Dinitrophenylhydrazin (DNPH).

Experimentelles Protokoll: DNPH-Derivatisierung und
HPLC-Analyse
Materialien:

2,4-Dinitrophenylhydrazin (DNPH)-Lösung (z.B. 0,1% in Acetonitril mit Säurekatalysator wie

Phosphorsäure)[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.iomcworld.com/open-access/hplc-method-for-determination-and-optimization-of-24dnph-precolumn-derivatization-effect-of-reaction-conditions-for-musc.pdf
https://www.hitachi-hightech.com/global/en/knowledge/analytical-systems/hplc/chromaster-ultra/cm-data16.html
https://www.tuhh.de/zentrallabor/methoden/oc-methoden/m03021
https://www.benchchem.com/product/b15475387?utm_src=pdf-body-img
https://www.bfr.bund.de/cm/343/aldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15475387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetonitril (HPLC-Qualität)

Wasser (ultra-rein)

Proben, die Aldehyde enthalten (z.B. Luftproben, die durch DNPH-beschichtete

Kieselgelkartuschen gesammelt wurden, oder wässrige Proben)[3][4]

Standardlösungen von Aldehyd-DNPH-Derivaten

HPLC-System mit UV/VIS- oder Diodenarray-Detektor (DAD)

C18-Umkehrphasen-Säule (z.B. 4,6 mm I.D. x 150 mm, 5 µm)[3]

Probenvorbereitung (Beispiel für wässrige Proben):

Eine bekannte Menge der wässrigen Probe in ein geeignetes Reaktionsgefäß geben.

Mit Acetonitril verdünnen.[4]

Einen Überschuss an DNPH-Lösung zugeben.[2] Der molare Überschuss des Reagenzes

sollte optimiert werden, um eine vollständige Derivatisierung zu gewährleisten.[2]

Bei Raumtemperatur für eine definierte Zeit (z.B. 60 Minuten) reagieren lassen. Die

Reaktionszeit kann je nach Aldehyd und Konzentration variieren und sollte optimiert werden.

[2]

Die derivatisierte Probe direkt in das HPLC-System injizieren oder bei Bedarf weiter

aufreinigen (z.B. durch Festphasenextraktion).

HPLC-Bedingungen:

Säule: C18, 4,6 mm I.D. x 150 mm, 5 µm[3]

Mobile Phase: Isokratischer oder Gradientenmodus mit Acetonitril und Wasser. Ein typisches

isokratisches Verhältnis ist 60:40 (v/v) Acetonitril:Wasser.[3]

Flussrate: 1,0 mL/min[3]
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Säulentemperatur: 40 °C[3]

Detektionswellenlänge: 360 nm[3][4]

Injektionsvolumen: 10 µL[3]

Quantitative Daten: DNPH-Methode
Analyt

Retentionszeit
(min)

Nachweisgrenze
(LOD)

Bestimmungsgrenz
e (LOQ)

Formaldehyd-DNPH ~ 4.0 0.009 mg/L 0.03 mg/L

Acetaldehyd-DNPH ~ 5.5 0.01 mg/L 0.03 mg/L

Aceton-DNPH ~ 6.5 - -

Propionaldehyd-

DNPH
~ 7.5 - -

Die in dieser Tabelle dargestellten Daten sind beispielhaft und können je nach spezifischem

HPLC-System, Säule und experimentellen Bedingungen variieren. Die Daten basieren auf

typischen Werten, die in der Literatur zu finden sind.[3][6]

Derivatisierung mit O-(2,3,4,5,6-
Pentafluorbenzyl)hydroxylamin (PFBHA) für die GC-
MS-Analyse
Die Derivatisierung mit PFBHA ist eine hochempfindliche Methode zur Analyse von Aldehyden

mittels GC, insbesondere in Verbindung mit massenspektrometrischer Detektion im negativen

chemischen Ionisationsmodus (NICI-MS).[7] PFBHA reagiert mit Aldehyden unter Bildung von

stabilen Oximen.[8] Diese Methode bietet Vorteile gegenüber der DNPH-Derivatisierung, da die

PFBHA-Derivate thermisch stabil sind und sich für die GC-Analyse eignen.[8]

Reaktionsschema: PFBHA-Derivatisierung
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Aldehyd R-CHO

PFBHA C6F5-CH2-O-NH2

PFB-Oxim R-CH=N-O-CH2-C6F5

H2O

+ H2O

Click to download full resolution via product page

Abbildung 2: Reaktion eines Aldehyds mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin

(PFBHA).

Experimentelles Protokoll: PFBHA-Derivatisierung und
GC-MS-Analyse
Materialien:

O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA)

Lösungsmittel (z.B. Petrolether, Hexan)

Proben, die Aldehyde enthalten (z.B. aus biologischen Matrizes, Luftproben)

Standardlösungen von Aldehyden

GC-MS-System

Kapillarsäule (z.B. ZB-5ms, 30 m x 0,25 mm I.D., 0,25 µm Filmdicke)[9]

Probenvorbereitung (Beispiel für Flüssigproben):

Eine bekannte Menge der Probe in ein Reaktionsgefäß geben.
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Eine wässrige Lösung von PFBHA zugeben. Die Reaktion wird typischerweise unter sauren

Bedingungen durchgeführt.[7]

Die Reaktion bei einer bestimmten Temperatur (z.B. 60 °C) für eine definierte Zeit (z.B. 30-

60 Minuten) durchführen.

Nach der Reaktion die gebildeten PFB-Oxime mit einem organischen Lösungsmittel (z.B.

Hexan oder Petrolether) extrahieren.[7]

Die organische Phase abtrennen, gegebenenfalls trocknen und für die GC-MS-Analyse

verwenden.

Eine alternative Methode ist die Festphasenmikroextraktion (SPME) mit On-Fiber-

Derivatisierung, bei der die PFBHA-Lösung zuerst auf die SPME-Faser adsorbiert wird, gefolgt

von der Headspace-Extraktion und Derivatisierung der Aldehyde direkt auf der Faser.[1][9]

GC-MS-Bedingungen:

Säule: ZB-5ms, 30 m x 0,25 mm I.D., 0,25 µm[9]

Trägergas: Helium, Flussrate 1 mL/min[9]

Injektor: Split-Modus (z.B. 10:1), Temperatur 250 °C[9]

Ofentemperaturprogramm: z.B. initial 50 °C, dann mit 5 °C/min auf 180 °C, dann mit 25

°C/min auf 280 °C und 5 min halten.[9]

MS-Transferline-Temperatur: 280 °C[9]

Ionenquellentemperatur: 250 °C[9]

Ionisation: Elektronenstoßionisation (EI) oder negative chemische Ionisation (NICI)[7]

Detektionsmodus: Massenscan oder Selected Ion Monitoring (SIM) für erhöhte

Empfindlichkeit.[7][9]

Quantitative Daten: PFBHA-Methode
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Analyt (als PFB-Oxim)
Überwachte Ionen (m/z)
(SIM-Modus)

Nachweisgrenze (LOD)

Hexadecanal-PFB-Oxim 415 ([M-HF]⁻) < 0.5 nM

Octadecanal-PFB-Oxim 443 ([M-HF]⁻) < 0.5 nM

[d4]-Hexadecanal-PFB-Oxim

(interner Standard)
419 ([M-HF]⁻) -

Die in dieser Tabelle dargestellten Daten sind beispielhaft und basieren auf der Analyse von

langkettigen Aldehyden mittels GC-NICI-MS.[7] Die Nachweisgrenzen können je nach Analyt

und Matrix stark variieren.

Workflow der Aldehyd-Analyse
Der allgemeine Arbeitsablauf für die Analyse von Aldehyden mittels Derivatisierung und

anschließender chromatographischer Trennung ist im folgenden Diagramm dargestellt.
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Probenvorbereitung

Chromatographische Analyse

Datenauswertung

1. Probenahme
(Luft, Wasser, biolog. Matrix)

2. Derivatisierung
(DNPH oder PFBHA)

3. Extraktion / Aufreinigung
(LLE oder SPE)

4. Chromatographische Trennung
(HPLC oder GC)

5. Detektion
(UV oder MS)

6. Datenverarbeitung

7. Quantifizierung

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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